molecular formula C6H13N3O2 B13128726 5-(2-Hydroxypropyl)-1,3,5-triazinan-2-one

5-(2-Hydroxypropyl)-1,3,5-triazinan-2-one

Cat. No.: B13128726
M. Wt: 159.19 g/mol
InChI Key: UXEQSLDFVKGKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Hydroxypropyl)-1,3,5-triazinan-2-one is a chemical compound that belongs to the class of triazinanones This compound is characterized by the presence of a hydroxypropyl group attached to the triazinanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxypropyl)-1,3,5-triazinan-2-one typically involves the reaction of 1,3,5-triazinan-2-one with 2-hydroxypropyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxypropyl)-1,3,5-triazinan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The triazinanone ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted triazinanones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2-Hydroxypropyl)-1,3,5-triazinan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound is used in the formulation of various industrial products, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxypropyl)-1,3,5-triazinan-2-one involves its interaction with specific molecular targets and pathways. The hydroxypropyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach and interact with its targets. The triazinanone ring structure is crucial for its binding affinity and specificity towards certain enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypropyl-β-cyclodextrin: Known for its use in drug delivery systems due to its ability to form inclusion complexes with various drugs.

    Hydroxypropyl cellulose: Used as a thickening agent and stabilizer in pharmaceutical formulations.

    Hypromellose: Employed as a lubricant and protective agent in ophthalmic preparations.

Uniqueness

5-(2-Hydroxypropyl)-1,3,5-triazinan-2-one is unique due to its specific triazinanone ring structure combined with the hydroxypropyl group. This combination imparts distinct chemical and biological properties, making it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

5-(2-hydroxypropyl)-1,3,5-triazinan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2/c1-5(10)2-9-3-7-6(11)8-4-9/h5,10H,2-4H2,1H3,(H2,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEQSLDFVKGKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CNC(=O)NC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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